1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride
CAS No.: 873107-95-0
Cat. No.: VC3028879
Molecular Formula: C6H9ClF3NO3S
Molecular Weight: 267.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873107-95-0 |
|---|---|
| Molecular Formula | C6H9ClF3NO3S |
| Molecular Weight | 267.65 g/mol |
| IUPAC Name | 1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate;hydrochloride |
| Standard InChI | InChI=1S/C6H8F3NO3S.ClH/c7-6(8,9)14(11,12)13-5-1-3-10-4-2-5;/h1,10H,2-4H2;1H |
| Standard InChI Key | MOIOSEULOFRPMF-UHFFFAOYSA-N |
| SMILES | C1CNCC=C1OS(=O)(=O)C(F)(F)F.Cl |
| Canonical SMILES | C1CNCC=C1OS(=O)(=O)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Molecular Identity
1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride is identified by the CAS Registry Number 873107-95-0, providing a unique identifier for this specific chemical entity in scientific literature and commercial databases . The molecular weight of this compound is 267.66 g/mol, which reflects its relatively complex structure comprising carbon, hydrogen, nitrogen, oxygen, sulfur, fluorine, and chlorine atoms . The compound exists as a white solid at room temperature, which facilitates its handling and storage in laboratory settings .
The structural backbone of this compound consists of a partially hydrogenated pyridine ring, specifically a 1,2,3,6-tetrahydropyridine moiety. The tetrahydropyridine structure features a nitrogen heterocycle with partial saturation, maintaining a double bond between the carbon atoms at positions 4 and 5. At position 4, the ring is functionalized with a trifluoromethanesulfonate (triflate) group, which contains a trifluoromethyl moiety attached to a sulfonate ester linkage. The nitrogen atom carries a positive charge, balanced by the chloride counterion from the hydrochloride salt formation.
Chemical Representation Systems
The compound can be represented through various chemical notation systems, providing different perspectives on its structure and connectivity. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature identifies it as 1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride . For computational chemistry and database purposes, the compound is represented by the InChI code: 1S/C6H8F3NO3S.ClH/c7-6(8,9)14(11,12)13-5-1-3-10-4-2-5;/h1,10H,2-4H2;1H . The corresponding InChI key is MOIOSEULOFRPMF-UHFFFAOYSA-N, providing a fixed-length identifier that enables rapid searching and database operations .
Molecular Structure Analysis
The molecular structure of 1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride reveals important functional elements that contribute to its chemical behavior. The tetrahydropyridine ring adopts a non-planar conformation due to sp³ hybridization at positions 1, 2, 3, and 6. The triflate group extends from the 4-position, creating an electrophilic center that is highly susceptible to nucleophilic attack. The hydrochloride salt formation impacts the electron distribution around the nitrogen atom, influencing its reactivity and solubility properties in various solvents.
Physical and Chemical Properties
Chemical Reactivity Profile
The chemical reactivity of 1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride is dominated by the presence of the trifluoromethanesulfonate (triflate) group, which functions as an exceptional leaving group in nucleophilic substitution reactions. The triflate moiety contains a highly electronegative trifluoromethyl group attached to a sulfonate ester, creating a stable leaving group with a weakly coordinating conjugate base. This property makes the compound particularly valuable in synthetic organic chemistry, especially for carbon-carbon and carbon-heteroatom bond formations.
The secondary amine functionality, present in the hydrochloride salt form, offers additional reactive sites for chemical transformations. Under basic conditions, the free amine can be liberated, enabling further functionalization through N-alkylation, N-acylation, or other nitrogen-centered reactions. The partially unsaturated nature of the tetrahydropyridine ring also provides opportunities for transformations involving the alkene functionality, such as hydrogenation, epoxidation, or cycloaddition reactions.
Comparative Analysis with Structural Analogs
Table 1: Comparison of 1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride with related compounds
This comparative analysis highlights the structural relationships between 1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate hydrochloride and its analogs, particularly regarding the nitrogen substituent. These modifications significantly impact the chemical behavior and application profiles of these compounds, while maintaining the core tetrahydropyridine-triflate scaffold.
Synthetic Applications and Research Context
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